molecular formula C17H14F2N2O2 B2997029 N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide CAS No. 921837-46-9

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide

Cat. No. B2997029
CAS RN: 921837-46-9
M. Wt: 316.308
InChI Key: LJEQOLFBHVXENQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide (CUDC-907) is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), two important targets in cancer therapy.

Mechanism Of Action

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide works by inhibiting both HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis by altering the acetylation status of histones and other proteins, leading to changes in gene expression. PI3K inhibitors, on the other hand, block the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth and survival.
Biochemical and Physiological Effects:
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to other therapies. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is its dual inhibitory activity, which allows it to target two important pathways in cancer simultaneously. This makes it a promising candidate for combination therapy with other agents. However, one limitation of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several potential directions for future research on N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide. One area of interest is the development of more potent and selective HDAC/PI3K inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide and other HDAC/PI3K inhibitors. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide in various types of cancer.

Synthesis Methods

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the preparation of 5-bromoindole-2-carboxylic acid, which is then reacted with ethylamine to form the corresponding amide. The amide is then subjected to a series of reactions involving fluorination, acylation, and cyclization to yield N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and hematological cancers. It has shown potent antitumor activity both in vitro and in vivo, and has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-2-21-15-6-4-12(7-11(15)9-16(21)22)20-17(23)10-3-5-13(18)14(19)8-10/h3-8H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQOLFBHVXENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide

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